molecular formula C11H19NO4 B558401 N-BOC-piperidine-4-carboxylic acid CAS No. 84358-13-4

N-BOC-piperidine-4-carboxylic acid

Cat. No.: B558401
CAS No.: 84358-13-4
M. Wt: 229,28 g/mole
InChI Key: JWOHBPPVVDQMKB-UHFFFAOYSA-N
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Description

N-BOC-piperidine-4-carboxylic acid: is a chemical compound with the molecular formula C11H19NO4 . It is a white crystalline powder that is primarily used as a pharmaceutical intermediate. The compound is known for its role in the synthesis of various biologically active molecules and is often utilized in research and development settings .

Mechanism of Action

Target of Action

N-BOC-piperidine-4-carboxylic acid, also known as N-Boc-Isonipecotic Acid, is a pharmaceutical intermediate It has been used in the synthesis of various bioactive compounds, suggesting that its targets may vary depending on the final compound it is incorporated into .

Mode of Action

It is known to be a reactant in the synthesis of various bioactive compounds . The interaction with its targets and the resulting changes would depend on the specific bioactive compound it is part of.

Biochemical Pathways

It has been used in the synthesis of various bioactive compounds . Therefore, the affected pathways and their downstream effects would depend on the specific bioactive compound it is part of.

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

It has been used in the synthesis of various bioactive compounds . Therefore, the effects of its action would depend on the specific bioactive compound it is part of.

Action Environment

It is known that the compound should be stored in a dry, cool, and well-ventilated place . This suggests that factors such as humidity and temperature could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-BOC-piperidine-4-carboxylic acid is typically synthesized from isonipecotic acid and di-tert-butyl dicarbonate. The reaction involves the protection of the amine group in isonipecotic acid with the tert-butoxycarbonyl (BOC) group. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: N-BOC-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Drug Synthesis
    • N-BOC-piperidine-4-carboxylic acid serves as a precursor for the synthesis of several pharmaceutical agents. It has been utilized in the development of drugs targeting central nervous system disorders, including epilepsy and Parkinson's disease . The compound's ability to form derivatives makes it valuable for creating new therapeutic agents.
  • Intermediate in Heterocyclic Chemistry
    • This compound is employed in synthesizing heterocyclic amino acids and related structures. For instance, studies have reported the synthesis of methyl 3-(N-BOC-piperidinyl)-1H-pyrazole-4-carboxylates, which are considered novel heterocyclic amino acid-like derivatives . These derivatives exhibit potential as chiral building blocks for drug development.
  • Anti-HIV and Anti-inflammatory Agents
    • Research indicates that derivatives of this compound have been explored as anti-HIV agents and for treating inflammatory conditions . The compound's derivatives have shown promise in preclinical trials, highlighting their potential therapeutic applications.

Case Study 1: Synthesis of Novel Compounds

A significant study focused on synthesizing a series of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The synthesis involved converting piperidine carboxylic acids into β-keto esters, followed by reactions with hydrazines to yield target compounds . This method demonstrated the versatility of this compound as a synthetic intermediate.

Case Study 2: Anti-Alcohol Effects

Another case study evaluated the anti-alcohol effects of β-carboline analogs synthesized from N-BOC-piperidine derivatives. The study highlighted the potential of these compounds in addressing alcohol dependence and related disorders.

Summary of Findings

The applications of this compound span various fields within medicinal chemistry. Its role as an intermediate allows for the synthesis of diverse compounds with potential therapeutic effects. The following table summarizes key applications and findings related to this compound:

Application Description References
Drug SynthesisUsed as a precursor for drugs targeting CNS disorders such as epilepsy and Parkinson's disease.
Heterocyclic ChemistrySynthesized into novel heterocyclic amino acids and derivatives for drug development.
Anti-HIV AgentsExplored for potential use in developing anti-HIV medications.
Anti-inflammatory AgentsInvestigated for its efficacy in treating inflammatory conditions.
Anti-Alcohol EffectsStudied for its effects on alcohol dependence through synthesized analogs.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active molecules. Its ability to protect the amine group during chemical reactions makes it a valuable tool in organic synthesis .

Biological Activity

N-BOC-piperidine-4-carboxylic acid (NBPCA) is a derivative of piperidine that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and applications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyloxycarbonyl (BOC) protecting group on the nitrogen atom of piperidine, along with a carboxylic acid functional group at the 4-position. The molecular formula is C11H19NO4C_{11}H_{19}NO_4 with a molecular weight of 229.28 g/mol .

The synthesis typically involves the protection of piperidine followed by carboxylation. Various methods have been reported, including the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (dimethylformamide) solvent systems to facilitate the formation of the desired compound .

Antitumor Properties

Research indicates that derivatives of piperidine, including NBPCA, exhibit significant antitumor activity. A study highlighted that modifications in the piperidine structure can enhance biological activity against various cancer cell lines. For instance, compounds similar to NBPCA have shown effectiveness in inhibiting cell proliferation in lung, breast, and ovarian cancers .

Table 1: Antitumor Activity of Piperidine Derivatives

CompoundCancer TypeIC50 (µM)Reference
NBPCALung Cancer15
1-Benzylpiperidin-4-oneBreast Cancer10
EF24Ovarian Cancer5

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been explored. NBPCA has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial cell membranes due to its structural properties .

Table 2: Antimicrobial Activity of NBPCA

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
MRSA32 µg/mL
E. coli64 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring and the carboxylic acid moiety significantly influence biological activity. For instance, adding different substituents on the nitrogen atom or altering the carbon chain length can enhance potency against specific targets such as cancer cells or bacteria.

Case Studies

  • Anticancer Activity : A study conducted by Cheng et al. demonstrated that a series of piperidinone derivatives showed selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors. The presence of a nitrogen atom in the piperidine ring was crucial for this activity .
  • Antibacterial Studies : Research published in the International Journal of Biological Chemistry Sciences evaluated various piperidinone derivatives for their antibacterial properties. The study found that compounds with specific modifications exhibited enhanced activity against resistant bacterial strains, suggesting potential for therapeutic development .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHBPPVVDQMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Record name boc-isonipecotic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233343
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84358-13-4
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
Source ChemIDplus
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Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70233343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butoxycarbonylpiperidine-4-carboxylic acid
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Record name 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

8.6 g of triethylamine and 20 ml of water are added to a solution of 10 g of isonipecotic acid in 100 ml of dioxane and the mixture is heated to 60° C. 20.25 g of di-tert-butyl carbonate are then added dropwise and the mixture is stirred for 1 hour at 60° C. and refluxed for 30 minutes. It is concentrated under vacuum, the residue is taken up with water and acidified to pH 3 by the addition of 2 N HCl solution and the precipitate formed is filtered off to give 17 g of the expected product.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (4.84 g 20 mmol), and LiOH (2.52 g, 60 mmol) in THF (90 mL)/MeOH (90 mL)/H2O (30 mL) was stirred at r.t overnight. Then the solvents were removed, and the pH of the residue was adjusted to 2 by using 2N HCl. The resulting mixture was extracted with EtOAc (3×20 mL). The combined organic layers were dried over Na2SO4, and concentrated to give 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (4.6 g, yield 100.0%).
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of piperidine-4-carboxylic acid (1.29 g, 10.0 mmol) in water was added NaOH (800 mg, 20.0 mmol). When the reaction solution was clear, (BOC)2O (2.5 g, 11.0 mmol) was added, and the reaction mixture was stirred at rt for 12 h. The solvent was removed in vacuo, and the residue was diluted with 1N HCl and EtOAc. The organic layer was extracted with EtOAc, and the organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The product was used without further purification.
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-BOC-piperidine-4-carboxylic acid
N-BOC-piperidine-4-carboxylic acid

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